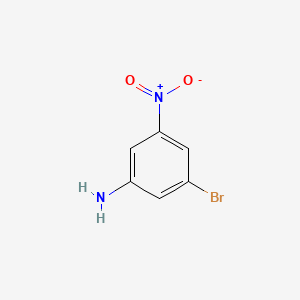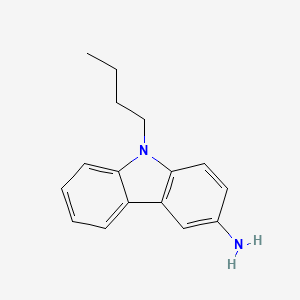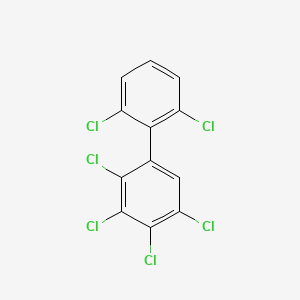
2,2',3,4,5,6'-六氯联苯
描述
Synthesis Analysis
The synthesis of chlorinated biphenyls can involve various chemical reactions, including halogenation and coupling reactions. For instance, the preparation of the 5,6-arene oxide of a tetrachlorobiphenyl was achieved through a sequence of reactions that included decarboxylative selenation and selenoxide elimination, followed by a decarboxylative elimination . Although this paper does not directly describe the synthesis of 2,2',3,4,5,6'-Hexachlorobiphenyl, the methodologies used could be relevant for synthesizing similarly chlorinated biphenyls.
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, allowing for rotation and various degrees of dihedral angles between the rings. For example, a related compound, 2,3-Dichloro-3',4'-dihydroxybiphenyl, exhibits intramolecular hydrogen bonding and a dihedral angle of 59.39(8)° between the benzene rings . This information provides insight into the potential molecular conformation of 2,2',3,4,5,6'-Hexachlorobiphenyl, although the presence of additional chlorine atoms would influence its exact structure.
Chemical Reactions Analysis
Chlorinated biphenyls can undergo various chemical reactions, including oxidative and reductive processes. The synthesis paper indicates that decarboxylative eliminations can be an effective step in the synthesis of chlorinated biphenyls. Additionally, the paper on the synthesis of substituted hexa-2,4-diynes suggests that catalyzed coupling reactions are useful for creating complex organic molecules, which could be applicable to the synthesis and reactions of chlorinated biphenyls.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated biphenyls like 2,2',3,4,5,6'-Hexachlorobiphenyl are influenced by the degree of chlorination and the molecular structure. These compounds are typically non-polar, hydrophobic, and resistant to degradation, leading to their persistence in the environment. The intramolecular hydrogen bonding observed in a related compound could also affect the melting and boiling points, solubility, and chemical reactivity of 2,2',3,4,5,6'-Hexachlorobiphenyl. However, specific physical and chemical property data for this compound are not provided in the papers referenced.
科学研究应用
大鼠的代谢和排泄
Kato、McKinney和Matthews(1980年)研究了大鼠体内四种对称的六氯联苯同分异构体的代谢和排泄,其中包括2,2',3,4,5,6'-六氯联苯。他们发现代谢和排泄速率取决于联苯环上氯取代的位置。具体来说,没有邻位未取代碳原子的同分异构体代谢和排泄速度较慢。代谢产物显示出脱氯和可能通过直接插入羟基的代谢途径(Kato, McKinney, & Matthews, 1980)。
降解分析
Turrio-Baldassarri等人(1997年)报告了六氯联苯的降解情况,指出某些同分异构体,包括2,2',3,4,5,6'-六氯联苯,在生物基质中似乎更易降解。他们建议某些同分异构体的比例在食物链中不同级别的基质中可能会有所变化,并可能受代谢控制的影响(Turrio-Baldassarri等人,1997年)。
在超临界流体中的溶解度
Anitescu和Tavlarides(1999年)探讨了各种多氯联苯(PCB)同分异构体,包括2,2',3,4,5,6'-六氯联苯,在超临界流体中的溶解度。他们发现像正丁烷和甲醇这样的改性剂会增加在超临界二氧化碳中的溶解度,这可能对环境修复和提取过程产生影响(Anitescu & Tavlarides, 1999)。
肝微粒体酶活性
Stonard和Greig(1976年)研究了各种六氯联苯同分异构体,包括2,2',3,4,5,6'-六氯联苯,对大鼠肝微粒体酶活性的影响。他们发现这些同分异构体最初会导致肝微粒体活性的变化,类似于苯巴比妥处理后所见的变化。然而,长期饲喂这些同分异构体会导致酶诱导和肝卟啉积累的混合模式,暗示可能与肝脏疾病有关(Stonard & Greig, 1976)。
不同物种的代谢行为
Hutzinger等人(1972年)研究了鸽子、大鼠和小河鳟中六氯联苯同分异构体的代谢行为。他们观察到在大鼠和鸽子中,包括2,2',3,4,5,6'-六氯联苯在内的某些六氯联苯同分异构体会代谢成单羟基衍生物,但在小河鳟中没有检测到这样的代谢产物。这表明这些化合物的代谢存在物种特异性差异,这可能对它们在环境中的影响和在食物链中的积累产生影响(Hutzinger et al., 1972)。
在大鼠中的分布和排泄
Matthews和Tuey(1980年)研究了2,2',3,4,5,6'-六氯联苯在大鼠中的分布和排泄。他们发现与没有邻位未取代碳原子的其他六氯联苯相比,这种化合物的代谢和排泄速度更快。这项研究表明多氯联苯的结构显著影响其代谢和排泄速率,可能对环境持久性和生物富集产生影响(Matthews & Tuey, 1980)。
人类CYP2B6的代谢
Ariyoshi等人(1995年)研究了人类CYP2B6对2,4,5,2',4',5'-六氯联苯的代谢。他们鉴定了一个主要代谢物,并将代谢活性与其他物种进行了比较。这些发现对于理解PCB同分异构体在人体中的处理方式具有重要意义,这对评估与PCB暴露相关的人类健康风险具有影响 (Ariyoshi et al., 1995)。
安全和危害
属性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-2-1-3-7(14)9(6)5-4-8(15)11(17)12(18)10(5)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPQKLGBEKEZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074202 | |
| Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,5,6'-Hexachlorobiphenyl | |
CAS RN |
68194-15-0 | |
| Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12209RQ3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




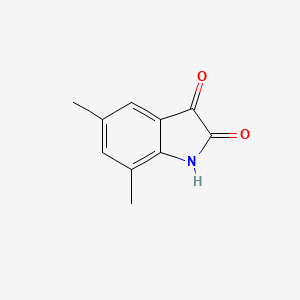

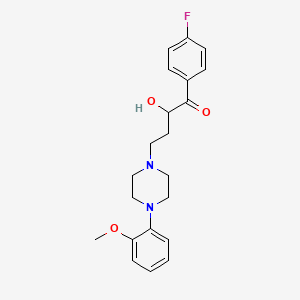


![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)



